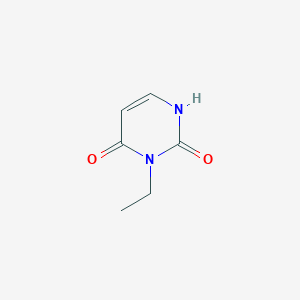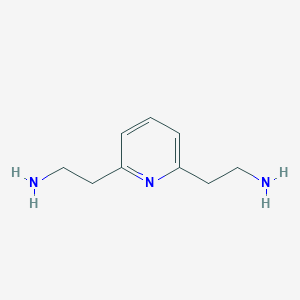
Anticancer agent 73
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Anticancer agent 73 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the research and development laboratories that produce this compound .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors, purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions: : Anticancer agent 73 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 73 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and RNA-binding proteins.
Biology: Investigated for its role in modulating the expression of miRNAs and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Anticancer agent 73 exerts its effects by targeting the TAR RNA-binding protein 2 (TRBP) and disrupting its interaction with Dicer. This disruption leads to the rebalancing of the expression profile of oncogenic or tumor-suppressive miRNAs, thereby inhibiting the proliferation and metastasis of hepatocellular carcinoma cells. The molecular targets and pathways involved include the modulation of miRNA biogenesis and the regulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 73: Known for its selective targeting of TRBP and its potent anticancer activity.
Pyrimidine Derivatives: These compounds also exhibit anticancer activity by targeting various biological pathways.
Piperazine Heterocycles: These compounds are known for their wide range of biological activities, including anticancer properties.
Anthraquinones: These compounds form the core of various anticancer agents and are known for their potent activity against drug-resistant cancers.
Uniqueness: : Anticancer agent 73 is unique in its specific targeting of the TRBP-Dicer interaction, which is a novel mechanism of action compared to other anticancer agents. This specificity allows for the selective inhibition of hepatocellular carcinoma cell proliferation and metastasis, making it a promising candidate for further development as an anticancer therapeutic .
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
DAFRLXQGMZPMLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

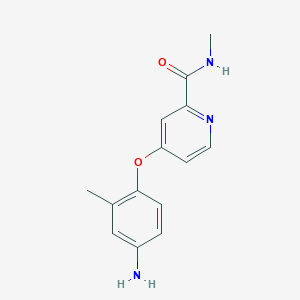
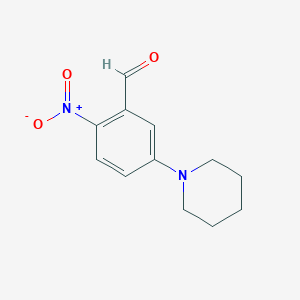

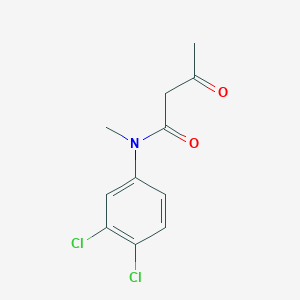
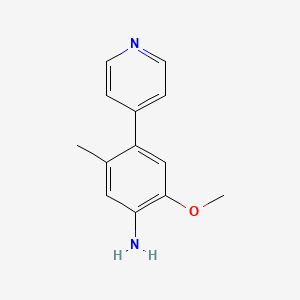
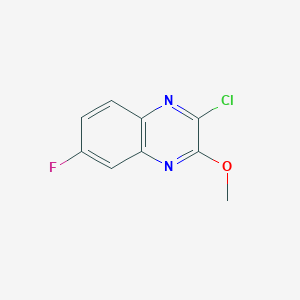
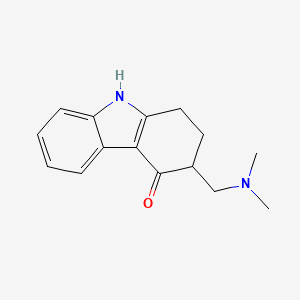
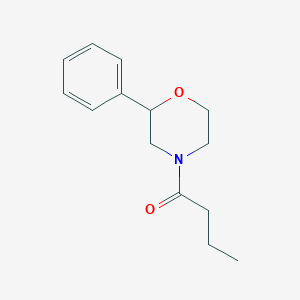
![Methyl 3-[4-(4-aminophenyl)piperazin-1-yl]propanoate](/img/structure/B8720690.png)
![2-[4-(2-Bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-carboxylic acid](/img/structure/B8720697.png)
